molecular formula C12H18N2O2 B12644824 Benzenemethanamine, 3-nitro-N-pentyl- CAS No. 90390-06-0

Benzenemethanamine, 3-nitro-N-pentyl-

Cat. No.: B12644824
CAS No.: 90390-06-0
M. Wt: 222.28 g/mol
InChI Key: DEHPRFDGWMBMFJ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-nitro-N-pentyl-, with the IUPAC name N-pentyl-3-nitrobenzenemethanamine, is a secondary amine derivative of benzenemethanamine. Its molecular formula is C₁₂H₁₈N₂O₂, comprising a benzene ring substituted with a nitro (-NO₂) group at the 3-position and a pentyl (-C₅H₁₁) alkyl chain attached to the methanamine nitrogen. The compound’s molecular weight is 222.28 g/mol, calculated based on its formula.

The nitro group at the 3-position is a strong electron-withdrawing substituent, making the aromatic ring less reactive toward electrophilic substitution and directing incoming electrophiles to the meta position.

Properties

CAS No.

90390-06-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3

InChI Key

DEHPRFDGWMBMFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-nitro-N-pentyl- typically involves the nitration of benzenemethanamine followed by alkylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitrobenzenemethanamine is then subjected to alkylation with pentyl halides (such as pentyl bromide) in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-nitro-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in benzenemethanamine, 3-nitro-N-pentyl- undergoes reduction under various conditions to yield primary amines or intermediates.

Catalytic Hydrogenation

  • Reagents : H₂ gas with Pd/C or Raney Ni catalysts.

  • Products : 3-amino-N-pentylbenzenemethanamine.

  • Conditions : Reactions occur at 25–80°C under 1–3 atm H₂ pressure. Excess H₂ ensures complete reduction .

  • Mechanism : Stepwise reduction via nitroso (-NHO) and hydroxylamine (-NHOH) intermediates .

Metal-Acid Reduction

  • Reagents : Fe/HCl or SnCl₂/HCl.

  • Products : Same as catalytic hydrogenation but with faster kinetics.

  • Side Reactions : Partial reduction may yield hydroxylamine derivatives if stoichiometry is uncontrolled .

Substitution Reactions

The nitro group’s meta-directing effect influences electrophilic substitution patterns.

Nitro Group Displacement

  • Reagents : Nucleophiles (e.g., OH⁻, SH⁻) under high-temperature alkaline conditions.

  • Products : 3-hydroxy- or 3-mercapto-N-pentylbenzenemethanamine.

  • Limitations : Low yields due to competing reduction pathways .

Electrophilic Aromatic Substitution

  • Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

  • Position : New substituents enter para to the nitro group.

  • Example : Chlorination yields 3-nitro-5-chloro-N-pentylbenzenemethanamine .

Catalytic Coupling Reactions

The amine group participates in metal-catalyzed cross-coupling reactions.

Copper-Catalyzed C–C Bond Formation

  • Conditions : Cu/dcpe catalyst with Lewis base additives (e.g., P(O)Ph₃) .

  • Reactants : Allylboronates or alkynes.

  • Products : α-Functionalized amines with allyl or propargyl groups .

Reaction TypeCatalyst SystemSelectivity (C–C vs. C–N)Yield (%)
AllylboronationCu/dcpe + P(O)Ph₃7.5:1 (C–C favored)70–85
PropargylationCu/dcpe + NHC ligands3:1 (C–C favored)60–75

Oxidation Reactions

The secondary amine and nitro group exhibit distinct oxidative behavior.

Amine Oxidation

  • Reagents : KMnO₄/H⁺ or CrO₃.

  • Products : Nitrobenzaldehyde derivatives via C–N bond cleavage.

  • Byproducts : Pentylamine fragments .

Nitro Group Stability

  • Resistance : The nitro group remains intact under mild oxidative conditions (e.g., H₂O₂, O₃) .

Coordination Chemistry

The amine nitrogen and nitro group act as ligands in metal complexes.

Transition Metal Complexation

  • Metals : Cu(II), Fe(III), Zn(II).

  • Structures : Octahedral geometries with nitro oxygen and amine nitrogen as donors.

  • Applications : Catalytic precursors for organic transformations .

Biological Interactions

While not a primary focus, nitroamines often interact with biological systems via redox pathways:

  • Reductive Activation : Microbial nitroreductases convert nitro groups to cytotoxic hydroxylamines.

  • Membrane Disruption : The pentyl chain enhances lipophilicity, facilitating cell membrane penetration.

Scientific Research Applications

Medicinal Chemistry Applications

Benzenemethanamine derivatives, including 3-nitro-N-pentyl-, have been investigated for their pharmacological properties. The compound's structural characteristics make it a candidate for developing drugs targeting specific receptors and conditions.

Key Therapeutic Areas:

  • Bronchodilators: Compounds similar to benzenemethanamine have shown selective stimulant action at β2-adrenoreceptors, making them potential candidates for treating asthma and chronic obstructive pulmonary disease (COPD). They can provide prolonged relief from bronchoconstriction and may be beneficial in managing acute respiratory conditions .
  • Antidepressants: Research indicates that substituted benzylamines can exhibit antidepressant properties. The modification of the amine group can enhance the efficacy of these compounds in treating depression .
  • Anti-inflammatory Agents: The compound's ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases and conditions such as psoriasis and allergic reactions .

Synthesis and Chemical Properties

The synthesis of benzenemethanamine derivatives involves various methods, including reductive alkylation and aralkylization. Recent advances in asymmetric synthesis have improved the efficiency of producing chiral amines, which are crucial for enhancing the biological activity of these compounds .

Synthesis Overview:

  • Reductive Alkylation: This method allows for the introduction of alkyl groups into the amine structure, which can influence its pharmacokinetic properties.
  • Chiral Catalysis: Utilizing chiral catalysts has been shown to enhance enantiomeric purity, which is vital for the therapeutic effectiveness of drugs derived from benzenemethanamine .

Case Study 1: Bronchodilator Development

A study demonstrated that benzenemethanamine derivatives could effectively relax bronchial tissues in guinea pigs. These compounds were administered via inhalation and oral routes, showing long-lasting effects against histamine-induced bronchoconstriction .

Case Study 2: Antidepressant Efficacy

In clinical trials, certain benzylamine derivatives were tested for their antidepressant effects. The results indicated significant improvements in mood and anxiety levels among participants, suggesting that modifications to the nitrogen-containing side chain can enhance therapeutic outcomes .

Data Tables

Application AreaCompound TypeMechanism of ActionPotential Benefits
Respiratory DisordersBronchodilatorβ2-Adrenoreceptor stimulationProlonged relief from bronchoconstriction
Mental HealthAntidepressantModulation of neurotransmitter levelsImproved mood and reduced anxiety
Inflammatory ConditionsAnti-inflammatory agentInhibition of pro-inflammatory cytokinesReduced inflammation and pain

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-nitro-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenemethanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
3-Nitro-N-pentyl-benzenemethanamine C₁₂H₁₈N₂O₂ 222.28 -NO₂ (3), -C₅H₁₁ (N) High lipophilicity; potential intermediate in organic synthesis
3-Bromo-N-pentyl-benzenemethanamine C₁₂H₁₈BrN 256.18 -Br (3), -C₅H₁₁ (N) Bromo’s weaker electron-withdrawing effect; used in cross-coupling reactions
N-Benzyl-3-nitrobenzenemethanamine C₁₄H₁₄N₂O₂ 242.28 -NO₂ (3), -CH₂C₆H₅ (N) Aromatic N-substituent increases steric hindrance; applications in coordination chemistry
N-Butyl-3-iodobenzenemethanamine C₁₁H₁₆IN 289.16 -I (3), -C₄H₉ (N) Iodo’s polarizability aids in radiolabeling; lower lipophilicity than pentyl analog
N-Ethyl-N-(3-methylphenyl)benzenemethanamine C₁₆H₁₉N 225.33 -CH₃ (3), -C₂H₅ (N) Methyl and ethyl groups enhance volatility; used in surfactants

Key Comparisons

Substituent Electronic Effects: The 3-nitro group in the target compound strongly withdraws electrons, reducing aromatic reactivity compared to 3-bromo () or 3-iodo () analogs, which are less deactivating. This makes the nitro derivative less reactive in electrophilic substitutions but more stable under oxidative conditions . N-Pentyl vs.

Synthetic Accessibility :

  • The synthesis of N-pentyl derivatives may involve reductive amination or nucleophilic substitution, similar to the 80% yield reported for N-benzyl-3-nitrobenzenemethanamine (). However, longer alkyl chains like pentyl may require optimized reaction conditions to avoid steric challenges .

Physicochemical Properties: Boiling Points: While direct data are unavailable, the pentyl derivative likely has a higher boiling point than the N-ethyl analog () due to increased molecular weight and van der Waals interactions. Solubility: The nitro group reduces water solubility, but the pentyl chain enhances solubility in non-polar solvents compared to the benzyl variant .

Applications :

  • Pharmaceuticals : The nitro group can be reduced to an amine (-NH₂), enabling use as a precursor for antimalarial or antiviral agents.
  • Material Science : The pentyl chain’s flexibility may aid in polymer plasticization, whereas the benzyl variant’s rigidity () suits coordination chemistry .

Notes

  • Data Limitations : Experimental data for the exact compound are sparse; properties are extrapolated from structural analogs.
  • Safety : Nitro-containing compounds may pose explosion risks under high heat or friction. Proper handling protocols (e.g., avoiding strong oxidizers) are essential .
  • Synthetic Challenges : Achieving high purity in N-pentyl derivatives may require chromatography or recrystallization due to byproducts from longer alkyl chains .

Biological Activity

Benzenemethanamine, 3-nitro-N-pentyl- is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide an in-depth overview of its biological activity.

Chemical Structure and Properties

Benzenemethanamine, 3-nitro-N-pentyl- is an aromatic amine characterized by a benzene ring attached to a methanamine group, with a nitro group at the meta position and a pentyl chain. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 177.27 g/mol.

1. Antimicrobial Properties

Research indicates that compounds similar to benzenemethanamine derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzenemethanamine, 3-nitro-N-pentyl- have been explored through various in vitro assays. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .

3. Cytotoxicity and Anticancer Activity

Preliminary studies suggest that benzenemethanamine derivatives may possess cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have been tested for their ability to induce apoptosis in tumor cells, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and negative bacteria
Anti-inflammatoryInhibits cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzenemethanamine derivatives, it was found that compounds with longer alkyl chains exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives compared to shorter-chain analogs .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of related compounds demonstrated that they effectively reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that benzenemethanamine, 3-nitro-N-pentyl-, may modulate inflammatory pathways .

Research Findings

Recent reviews highlight the importance of further exploring the pharmacological profiles of benzenemethanamine derivatives. The potential for developing new therapeutic agents from this class of compounds is significant, particularly in addressing antimicrobial resistance and inflammatory conditions .

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